molecular formula C13H22OSSi B14364015 tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane CAS No. 94718-51-1

tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane

Cat. No.: B14364015
CAS No.: 94718-51-1
M. Wt: 254.47 g/mol
InChI Key: SXIZPUXUEKXHAI-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane is an organosilicon compound characterized by the presence of a tert-butyl group, two methyl groups, a phenylsulfanyl group, and a methoxy group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with phenylsulfanyl methanol in the presence of a base such as pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenylsulfanyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane is used as a protecting group for alcohols and amines due to its stability under acidic and basic conditions. It is also employed in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required .

Biology and Medicine

In biological and medicinal research, this compound can be used to modify biomolecules, enhancing their stability and solubility. It is also investigated for its potential role in drug delivery systems where the silicon-based moiety can improve the pharmacokinetic properties of therapeutic agents .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane involves the interaction of its functional groups with various molecular targets. The phenylsulfanyl group can participate in redox reactions, while the methoxy group can undergo nucleophilic substitution. The silicon atom provides a stable framework that can enhance the overall stability and reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane is unique due to the combination of its functional groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly useful in selective protection and functionalization reactions in organic synthesis .

Properties

CAS No.

94718-51-1

Molecular Formula

C13H22OSSi

Molecular Weight

254.47 g/mol

IUPAC Name

tert-butyl-dimethyl-(phenylsulfanylmethoxy)silane

InChI

InChI=1S/C13H22OSSi/c1-13(2,3)16(4,5)14-11-15-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3

InChI Key

SXIZPUXUEKXHAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCSC1=CC=CC=C1

Origin of Product

United States

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